molecular formula C12H9BrN6O2 B5276860 6-bromo-N-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]quinolin-8-amine

6-bromo-N-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]quinolin-8-amine

Cat. No.: B5276860
M. Wt: 349.14 g/mol
InChI Key: QXKMHLNOIVGDEA-UHFFFAOYSA-N
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Description

6-bromo-N-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]quinolin-8-amine is a complex organic compound that features a quinoline core substituted with a bromine atom at the 6th position and an amine group at the 8th position. This compound also contains a triazole ring substituted with a nitro group, which is linked to the quinoline core via a methylene bridge. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]quinolin-8-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination: The quinoline core is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Amination: The 8th position of the quinoline core is then aminated using an appropriate amine source, such as ammonia or an amine derivative, under catalytic conditions.

    Triazole Formation: The triazole ring is synthesized separately through a cyclization reaction involving a nitrile and hydrazine derivative.

    Coupling: The triazole ring is then coupled to the quinoline core via a methylene bridge using a suitable linker and coupling agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]quinolin-8-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Cyclization: Acidic or basic conditions, heat.

Major Products

    Reduction: Formation of 6-amino-N-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]quinolin-8-amine.

    Substitution: Formation of various substituted quinoline derivatives.

    Cyclization: Formation of fused heterocyclic compounds.

Scientific Research Applications

6-bromo-N-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]quinolin-8-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Research: It is studied for its antimicrobial and antiviral properties, making it a candidate for new drug development.

    Chemical Biology: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 6-bromo-N-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]quinolin-8-amine involves its interaction with specific molecular targets:

    DNA Intercalation: The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting replication and transcription.

    Enzyme Inhibition: It can inhibit enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis.

    Signal Transduction Pathways: The compound may modulate signal transduction pathways involved in cell growth and survival, contributing to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    6-bromoquinoline: Lacks the triazole and nitro groups, making it less versatile in biological applications.

    8-aminoquinoline: Lacks the bromine and triazole groups, affecting its electronic properties and reactivity.

    3-nitro-1H-1,2,4-triazole: Lacks the quinoline core, limiting its applications in materials science.

Uniqueness

6-bromo-N-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]quinolin-8-amine is unique due to its combination of a quinoline core, bromine, nitro, and triazole groups. This combination imparts distinct electronic properties, making it suitable for a wide range of applications in medicinal chemistry, materials science, and biological research.

Properties

IUPAC Name

6-bromo-N-[(3-nitro-1,2,4-triazol-1-yl)methyl]quinolin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN6O2/c13-9-4-8-2-1-3-14-11(8)10(5-9)15-6-18-7-16-12(17-18)19(20)21/h1-5,7,15H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKMHLNOIVGDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)NCN3C=NC(=N3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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